2-(Pyridin-4-YL)acetohydrazide

Description

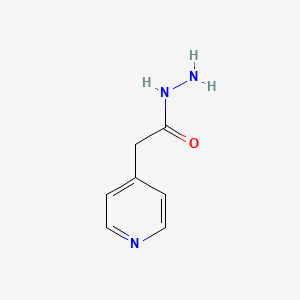

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCTVILECOJXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332724 | |

| Record name | 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69583-00-2 | |

| Record name | 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyridin-4-YL)acetohydrazide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Pyridin-4-YL)acetohydrazide

Authored by a Senior Application Scientist

Abstract

This compound, an isomer of the frontline antituberculosis drug isoniazid, is a pivotal building block in contemporary medicinal chemistry.[1][2] Its structure, featuring a pyridine ring linked to a reactive hydrazide moiety via a methylene bridge, offers a versatile scaffold for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic signature, reactivity, and its proven applications in the development of enzyme inhibitors and other bioactive molecules. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind its chemical behavior and synthetic utility.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 4-pyridylacetohydrazide, is structurally distinct from its famous isomer, isoniazid (pyridine-4-carbohydrazide).[4][5] The key difference is the presence of a methylene (-CH₂-) spacer between the pyridine ring and the carbonyl group. This seemingly minor modification significantly alters the molecule's conformational flexibility and electronic properties, thereby influencing its biological activity and potential as a synthetic precursor.

The hydrazide functional group (-CONHNH₂) is a cornerstone of its chemical personality. It is a potent nucleophile and a versatile synthon for constructing a wide array of heterocyclic systems and hydrazone derivatives.[3][6]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [7] |

| Molecular Weight | 151.17 g/mol | [7] |

| CAS Number | 69583-00-2 | [7][8] |

| IUPAC Name | 2-pyridin-4-ylacetohydrazide | [7] |

| Physical State | Solid (typically a powder) | General Knowledge |

| pKa | Data not readily available | [7] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards requiring careful handling in a laboratory setting.

-

GHS Pictogram: Warning[7]

-

Hazard Statements: [7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Expert Insight: The hazard profile necessitates the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis and Purification Protocol

The most direct and widely adopted method for synthesizing this compound is a two-step process starting from 4-pyridylacetic acid. The logic behind this pathway is the conversion of a less reactive carboxylic acid into a highly reactive ester, which is then susceptible to nucleophilic attack by hydrazine.

Synthetic Workflow

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation of the intermediate ester is a key checkpoint before proceeding.

Part A: Synthesis of Ethyl 4-pyridylacetate (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-pyridylacetic acid hydrochloride (0.1 mol).

-

Reagents: Add absolute ethanol (100 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while cooling in an ice bath. The acid catalyzes the esterification.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 4-pyridylacetate.

Part B: Synthesis of this compound (Final Product)

-

Setup: Dissolve the crude ethyl 4-pyridylacetate from Part A in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (85% solution, 0.12 mol) to the solution.[9] The high reactivity of hydrazine drives the conversion from ester to hydrazide.

-

Reaction: Reflux the mixture for 3-5 hours. A precipitate often forms as the product is less soluble in ethanol than the starting ester.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Two distinct signals (doublets, AA'BB' system) in the aromatic region (δ 7.2-8.6 ppm). Protons ortho to the nitrogen (H2, H6) will be downfield compared to the meta protons (H3, H5).[10] Methylene Protons (-CH₂-): A singlet around δ 3.5-3.8 ppm. Hydrazide Protons (-NH-NH₂): Two broad singlets, one for -NH (δ ~9.0-9.5 ppm) and one for -NH₂ (δ ~4.0-4.5 ppm). These peaks are D₂O exchangeable.[11] |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. Pyridine Carbons: Signals between δ 120-155 ppm, with the carbon attached to the nitrogen (C2, C6) being the most deshielded. Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.[12] |

| IR Spectroscopy (KBr, cm⁻¹) | N-H Stretching: Two bands for the -NH₂ group (~3300-3200 cm⁻¹) and one for the -NH group (~3150 cm⁻¹).[13][14] C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹. N-H Bending (Amide II): A band around 1600-1640 cm⁻¹. Pyridine Ring Vibrations: Characteristic C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region.[13][15] |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): An intense peak at m/z = 151, corresponding to the molecular weight of the compound.[7] Fragmentation: Expect fragmentation patterns involving the loss of the hydrazide group and cleavage at the benzylic position. |

Chemical Reactivity and Synthetic Utility

The dual functionality of the nucleophilic hydrazide group and the basic pyridine ring makes this compound a valuable synthetic intermediate.

Formation of Hydrazones: A Gateway to Bioactive Molecules

The most significant reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, which contain the characteristic azomethine (-NHN=CH-) group.[16] This reaction is a cornerstone of combinatorial chemistry and drug discovery.

Caption: Condensation reaction to form a hydrazone derivative.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, typically under mild acidic catalysis, to yield the stable hydrazone product. The resulting C=N double bond and the terminal nitrogen atom are crucial determinants of the physical and biological properties of the final molecule.[16]

Application in Drug Discovery: Hydrazones derived from isoniazid and its analogues have demonstrated a wide spectrum of pharmacological activities, including antitubercular, antimicrobial, and enzyme inhibitory properties.[2][17] For example, modifying the core structure with different aromatic aldehydes can tune the lipophilicity and steric properties of the molecule, potentially enhancing cell penetration or binding affinity to a target protein.[17][18]

Precursor to Heterocyclic Systems

The hydrazide moiety is a versatile precursor for synthesizing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[3] Through cyclization reactions with appropriate reagents, it can be converted into:

-

1,3,4-Oxadiazoles: By reacting with carboxylic acids or their derivatives.

-

1,3,4-Thiadiazoles: By reacting with thiocarbonyl compounds.[19]

-

1,2,4-Triazoles: Through condensation and subsequent cyclization reactions.[19]

Application Profile: Enzyme Inhibition

The structural features of this compound and its derivatives make them promising candidates for enzyme inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: The hydrazide/hydrazine class of compounds includes well-known MAO inhibitors like iproniazid and isocarboxazide.[16] These drugs function by forming a covalent bond with the flavin coenzyme at the enzyme's active site, leading to irreversible inhibition. While this can have therapeutic benefits, it is also associated with side effects, driving the search for reversible and selective inhibitors.[16]

-

Carbonic Anhydrase (CA) Inhibition: Hydrazide-sulfonamide hybrids have been synthesized and evaluated as inhibitors of carbonic anhydrase isozymes, which are implicated in diseases like cancer.[20]

-

Other Targets: Hydrazide derivatives have been investigated as inhibitors for a range of other enzymes, including α-amylase and cholinesterases, highlighting the broad applicability of this chemical scaffold.[3]

Conclusion

This compound is more than just an isomer of a famous drug; it is a potent and versatile chemical tool. Its straightforward synthesis, combined with the predictable and highly useful reactivity of its hydrazide group, provides a robust platform for the rational design and discovery of novel bioactive compounds. From forming diverse hydrazone libraries to serving as a precursor for complex heterocyclic systems, its properties make it an invaluable asset for researchers in medicinal chemistry and drug development. A thorough understanding of its chemical characteristics, as detailed in this guide, is the first step toward unlocking its full therapeutic potential.

References

- Title: Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review)

- Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH Source: National Institutes of Health URL

- Title: 2-(Pyridin-4-yl)

- Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI Source: MDPI URL

- Title: Isoniazid derivatives and their anti-tubercular activity - ResearchGate Source: ResearchGate URL

- Title: Isoniazid derivatives and their anti-tubercular activity - PubMed Source: PubMed URL

- Title: An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages - PubMed Central Source: PubMed Central URL

- Title: Hydrazide-based drugs in clinical use.

- Title: Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC Source: PubMed Central URL

- Title: (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)

- Title: Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl - PubMed Central Source: PubMed Central URL

- Title: Isoniazid - Wikipedia Source: Wikipedia URL

- Title: Acethydrazide(1068-57-1)

- Title: Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH Source: National Institutes of Health URL

- Title: 69583-00-2|2-(Pyridin-4-yl)

- Title: Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers Source: CMJ Publishers URL

- Title: Infrared Absorption Spectra of Quaternary Salts of Pyridine Source: Google Cloud Search URL

- Title: Discovery of Substituted Di(pyridin-2-yl)

- Title: Synthesis of Novel 2-(Pyridin-2-yl)

- Title: Acetic acid, 2-(2,4-dinitrophenyl)

- Title: Pyridine - the NIST WebBook - National Institute of Standards and Technology Source: NIST URL

Sources

- 1. Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review) | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isoniazid - Wikipedia [en.wikipedia.org]

- 5. cmjpublishers.com [cmjpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H9N3O | CID 460558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 69583-00-2|this compound|BLD Pharm [bldpharm.com]

- 9. (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acethydrazide(1068-57-1) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. Acetic acid, 2-(2,4-dinitrophenyl) hydrazide [webbook.nist.gov]

- 15. Pyridine [webbook.nist.gov]

- 16. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Pyridin-4-YL)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 2-(pyridin-4-YL)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. By presenting methodologies for elucidating melting point, solubility, and pKa, alongside a discussion of expected spectral properties, this document serves as a vital resource for the comprehensive characterization of this and similar hydrazide derivatives. For comparative context, data for the structurally related and well-characterized antitubercular drug, isoniazid, is provided.

Introduction: The Significance of Hydrazide Derivatives

Hydrazides are a class of organic compounds characterized by the presence of a C(=O)N-N functional group. This structural motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds and serves as a key building block in medicinal chemistry.[1][2] Derivatives of hydrazide have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties.[2]

This compound, with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol , belongs to this important class of compounds.[3] Its structure, featuring a pyridine ring linked to an acetohydrazide moiety, suggests potential for diverse chemical interactions and biological activity. A thorough understanding of its physicochemical properties is paramount for any research or development endeavor, as these characteristics govern its behavior in biological systems, its formulation potential, and its suitability for various therapeutic applications.

This guide provides the necessary tools to undertake a comprehensive physicochemical characterization of this compound, thereby enabling its further exploration in drug discovery and development.

Molecular Structure and Basic Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [3] |

| Molecular Weight | 151.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 69583-00-2 | [3] |

Thermal Properties: Melting Point Determination

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid organic compound.

Rationale: The capillary method provides a precise and reproducible means of determining the melting point by ensuring uniform heating of a small sample.[6]

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded range between these two temperatures is the melting point range.

-

-

Verification:

-

Allow the apparatus to cool.

-

Repeat the determination with a fresh sample to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter that influences a compound's absorption, distribution, and formulation development. The solubility of this compound in various solvents has not been quantitatively reported. However, based on its structure, it is expected to be soluble in polar solvents due to the presence of the pyridine and hydrazide moieties, which can participate in hydrogen bonding. For comparison, isoniazid is slightly soluble in water (~14% at 25 °C) and has low solubility in ethanol (~2% at 25 °C).[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Rationale: The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility, ensuring that the solvent is fully saturated with the solute.[7]

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Soluble to slightly soluble | The polar pyridine and hydrazide groups can form hydrogen bonds with water. |

| Ethanol | Soluble to slightly soluble | Ethanol is a polar protic solvent that can interact with the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving many organic compounds. |

| Dichloromethane | Sparingly soluble to insoluble | A less polar solvent with limited ability to interact with the polar functional groups. |

| Hexane | Insoluble | A nonpolar solvent that is unlikely to dissolve the polar compound. |

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior at different pH values, which is particularly important for drug absorption and distribution in the body. This compound has two potential ionization centers: the pyridine nitrogen (basic) and the hydrazide group (which can act as a weak acid or base). The pKa of the structurally similar isoniazid is 1.82.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Rationale: Potentiometric titration is a highly accurate method for determining pKa values by identifying the inflection point on the titration curve, which corresponds to the pKa.[8][9]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the titrant (acid or base) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene and hydrazide protons. The protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-9.0 ppm). The methylene protons adjacent to the pyridine ring and the carbonyl group will likely appear as a singlet in the range of δ 3.5-4.5 ppm. The NH and NH₂ protons of the hydrazide group will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyridine ring in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the hydrazide will appear at a lower field (δ 160-180 ppm), and the methylene carbon will appear at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide group.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the amide.

-

C=C and C=N stretching: Bands in the region of 1400-1600 cm⁻¹ corresponding to the pyridine ring.[10]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (151.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide group and fragmentation of the pyridine ring.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not currently available in the public domain, this guide empowers researchers to generate this crucial information. The provided methodologies for determining melting point, solubility, and pKa, along with the discussion of expected spectral characteristics, form a solid foundation for the comprehensive characterization of this and other novel hydrazide derivatives. The data for the analogous compound, isoniazid, offers a valuable comparative benchmark. By following the protocols and principles laid out in this guide, scientists in the field of drug discovery and development can confidently and accurately characterize this compound, paving the way for its potential application in future therapeutic innovations.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

de Cássia Garcia, S., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(4), 299-313. [Link]

-

Al-Ostoot, F. H., et al. (2020). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry, 36(5), 875-887. [Link]

-

Wube, A. A., et al. (2019). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Molecules, 24(18), 3274. [Link]

-

El-Sayed, W. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3028. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(1), 1. [Link]

-

Kumar, A., et al. (2018). Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e00847-18. [Link]

-

PubChem. This compound. [Link]

-

S. Al-Otaibi, E., et al. (2020). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PeerJ, 8, e9982. [Link]

-

PubChem. 2-(Pyridin-2-yl)acetohydrazide. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. [Link]

-

PubChemLite. 2-(pyridin-2-yl)acetohydrazide (C7H9N3O). [Link]

-

Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 37, 1119-1132. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-51. [Link]

-

National Institute of Standards and Technology. Pyridine. [Link]

-

PubChem. 2-(Pyridin-4-yl)acetonitrile. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). [Link]

-

PubChem. Acetohydrazide. [Link]

-

Raco.cat. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 66(542), 332-336. [Link]

-

ResearchGate. Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). [Link]

-

National Institute of Standards and Technology. Pyrazine. [Link]

-

SpectraBase. 2-(4-pyridinyl)-4-quinolinecarbohydrazide - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H9N3O | CID 460558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 8. Frontiers | Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-depth Technical Guide to 2-(Pyridin-4-YL)acetohydrazide (CAS No. 69583-00-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Hydrazide Scaffold in Medicinal Chemistry

The hydrazide functional group, a cornerstone of medicinal chemistry, continues to empower the development of novel therapeutics. Its unique structural and electronic properties facilitate the synthesis of a diverse array of heterocyclic compounds with a broad spectrum of biological activities. From the seminal discovery of isoniazid's potent antimycobacterial properties to contemporary drug design, the hydrazide moiety remains a privileged scaffold. This guide focuses on a key analogue, 2-(Pyridin-4-YL)acetohydrazide, providing an in-depth technical resource for researchers navigating its synthesis, characterization, and potential applications.

Core Molecular Attributes of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an acetohydrazide functional group. Its structural similarity to the frontline anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide) positions it as a compound of significant interest in the search for new antimicrobial agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development. These properties influence its solubility, permeability, and interaction with biological targets.

| Property | Value | Source |

| CAS Number | 69583-00-2 | 1] |

| Molecular Formula | C₇H₉N₃O | 1] |

| Molecular Weight | 151.17 g/mol | 1] |

| IUPAC Name | This compound | 1] |

| Canonical SMILES | C1=CN=CC=C1CC(=O)NN | 1] |

| InChI Key | BUCTVILECOJXIB-UHFFFAOYSA-N | 1] |

Safety and Handling

As a research chemical, proper handling of this compound is imperative. The following GHS hazard statements are associated with this compound:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization: A Validated Approach

The synthesis of this compound is most commonly achieved through the hydrazinolysis of an appropriate ester precursor, typically ethyl 2-(pyridin-4-yl)acetate. This method is widely employed for the preparation of hydrazides due to its efficiency and the ready availability of starting materials.

Synthetic Workflow

The following diagram illustrates the straightforward synthetic pathway to this compound.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound, ensuring a high yield and purity of the final product.

Materials:

-

Ethyl 2-(pyridin-4-yl)acetate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(pyridin-4-yl)acetate (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate the crystallization of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to obtain pure this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of closely related structures and foundational spectroscopic principles.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the hydrazide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 2H | H-2, H-6 (Pyridine) |

| ~7.30 | d | 2H | H-3, H-5 (Pyridine) |

| ~4.30 | s | 2H | -CH₂- |

| ~9.20 | s | 1H | -CONH- |

| ~4.20 | br s | 2H | -NH₂ |

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (Amide) |

| ~150.0 | C-2, C-6 (Pyridine) |

| ~145.0 | C-4 (Pyridine) |

| ~124.0 | C-3, C-5 (Pyridine) |

| ~40.0 | -CH₂- |

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong, Broad | N-H stretching (hydrazide) |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1660 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| ~1550 | Medium | C=C and C=N stretching (pyridine ring) |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: Expected at m/z 152.0818

-

Mechanism of Action: The Isoniazid Connection

The primary interest in this compound stems from its structural analogy to isoniazid, a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. This activation leads to the formation of a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Inhibition of Mycolic Acid Synthesis

The proposed mechanism of action for this compound mirrors that of isoniazid.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Pyridin-4-YL)acetohydrazide

Introduction

2-(Pyridin-4-yl)acetohydrazide is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. As a structural analog of the frontline antituberculosis drug isoniazid (isonicotinic acid hydrazide), it belongs to a class of compounds extensively investigated for novel therapeutic properties.[1] While not a therapeutic agent itself, its true value lies in its role as a versatile synthetic intermediate. The presence of a reactive hydrazide moiety allows for the straightforward synthesis of a vast array of derivative compounds, particularly hydrazones, which have shown a wide spectrum of biological activities.[2][3][4][5][6][7]

This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its physicochemical properties, synthesis, structural characteristics, and reactivity. The aim is to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound as a building block in the design and synthesis of new chemical entities.

Physicochemical and Spectroscopic Properties

A precise understanding of a molecule's properties is foundational to its application in research and development. The key physicochemical and spectroscopic identifiers for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-pyridin-4-ylacetohydrazide | |

| CAS Number | 69583-00-2 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | |

| Appearance | White to off-white crystalline solid (typical) | N/A |

Table 2: Anticipated Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Pyridine H (α to N): ~δ 8.5 ppm (d); Pyridine H (β to N): ~δ 7.3 ppm (d); -CH₂-: ~δ 3.5 ppm (s); -NH-: ~δ 9.2 ppm (br s); -NH₂: ~δ 4.3 ppm (br s) |

| ¹³C NMR | C=O: ~δ 169 ppm; Pyridine C (ipso): ~δ 148 ppm; Pyridine C (α to N): ~δ 150 ppm; Pyridine C (β to N): ~δ 125 ppm; -CH₂-: ~δ 42 ppm |

| IR (cm⁻¹) | 3300-3150 (N-H stretching); 3100-3000 (Aromatic C-H stretching); ~1660 (C=O stretching, Amide I); ~1600 (C=C/C=N stretching, pyridine ring); ~1540 (N-H bending, Amide II) |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 151 |

Note: NMR chemical shifts (δ) are predicted and may vary based on solvent and concentration. IR frequencies are approximate.

The causality behind these spectroscopic features is rooted in the molecule's electronic structure. In ¹H NMR, the protons on the pyridine ring are deshielded, appearing at high chemical shifts, with those alpha to the electronegative nitrogen atom being the most downfield.[8][9] The methylene (-CH₂-) protons are adjacent to both the pyridine ring and the carbonyl group, placing their signal in the mid-range. The labile N-H protons of the hydrazide group are often broad and their position is highly dependent on the solvent and concentration. In IR spectroscopy, the carbonyl (C=O) stretch is a strong, characteristic band, while the various N-H stretches and bends confirm the presence of the hydrazide functional group.[10][11][12]

Synthesis and Derivatization

The utility of this compound as a molecular scaffold is predicated on its accessible synthesis and predictable reactivity.

Synthesis Workflow

The most common and efficient synthesis of this compound involves a two-step process starting from 4-pyridylacetic acid. The acid is first esterified, typically using ethanol under acidic conditions, to form ethyl 2-(pyridin-4-yl)acetate. This intermediate is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction, where the hydrazine displaces the ethoxy group to yield the final hydrazide product.[13]

Caption: General synthesis pathway for this compound.

This method is robust and widely applicable for the synthesis of various hydrazides, chosen for its high yields and the relative ease of purification of the product, often through simple recrystallization.

Reactivity and Hydrazone Formation

The core utility of this compound in drug development stems from the nucleophilic character of its terminal amine (-NH₂) group. This group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-).[14][15][16] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of molecules from a single precursor.[17][18] The resulting hydrazone derivatives often exhibit enhanced biological activity compared to the parent hydrazide, with studies reporting antimicrobial, antitubercular, and antitumor properties.[2][3][5][6][7]

Molecular and Crystal Structure Insights

The three-dimensional arrangement of atoms and the intermolecular forces dictate the compound's physical properties and its ability to interact with biological targets. While a specific crystal structure for the title compound is not publicly available, extensive studies on its parent compound, isoniazid, and related hydrazones provide authoritative grounding for structural analysis.[19][20][21][22][23]

The molecule consists of a planar pyridine ring connected via a flexible methylene bridge to a hydrazide functional group. The hydrazide moiety itself (-CO-NH-NH₂) is also generally planar. The key structural feature is the presence of multiple hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the pyridine nitrogen).

Caption: Key structural features of this compound.

In the solid state, it is highly probable that these molecules form extensive intermolecular hydrogen bonding networks. Crystal structure analyses of analogous compounds consistently reveal strong N-H···O and N-H···N interactions, which organize the molecules into well-defined supramolecular architectures like chains or sheets.[19][22] These interactions are critical for crystal packing and influence physicochemical properties such as melting point and solubility.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for hydrazide synthesis.[24]

-

Esterification: Dissolve ethyl 2-(pyridin-4-yl)acetate (1 eq.) in absolute ethanol (approx. 10 mL per gram of ester).

-

Hydrazinolysis: To the stirred solution, add hydrazine hydrate (85-99%, 1.5-2.0 eq.) dropwise at room temperature.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield fine, white crystals.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data against expected values (Table 2).

Protocol 2: Synthesis of a Hydrazone Derivative

This protocol describes a representative condensation reaction with an aldehyde.[25][26]

-

Dissolution: Dissolve this compound (1 eq.) in a minimal amount of a suitable solvent, such as ethanol or methanol.

-

Addition of Aldehyde: To this solution, add the desired aldehyde or ketone (1 eq.), also dissolved in a small amount of the same solvent. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 2-4 hours. The formation of the hydrazone product is often indicated by a color change or the formation of a precipitate.

-

Isolation: Cool the mixture to room temperature and collect the precipitated product by vacuum filtration.

-

Purification: Wash the solid with cold solvent and recrystallize from an appropriate solvent system (e.g., ethanol, DMF/water).

-

Validation: Characterize the final product by NMR, IR, and MS to confirm the formation of the C=N hydrazone bond and the incorporation of the aldehyde/ketone moiety.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its structure, characterized by a pyridine ring and a reactive hydrazide group, makes it an ideal and accessible starting material for the synthesis of diverse chemical libraries. A thorough understanding of its molecular properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents. Its derivatization, particularly into hydrazones, remains a proven and fruitful strategy in the ongoing search for new drugs to combat a range of diseases.

References

-

Dirksen, A., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

-

de Oliveira, L. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

-

Wikipedia. Hydrazone. [Link]

-

Zarghi, A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ResearchGate. [Link]

-

Kalinowska-Tłuścik, J., et al. (2013). Crystal and Molecular Structure and Stability of Isoniazid Cocrystals with Selected Carboxylic Acids. ACS Publications. [Link]

-

Kadi, A. A., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. PubMed. [Link]

-

Saha, S., et al. (2018). Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals. Royal Society of Chemistry. [Link]

-

Aitipamula, S., et al. (2013). Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals. Semantic Scholar. [Link]

-

PubChem. This compound. [Link]

-

Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. [Link]

-

ResearchGate. Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives. [Link]

-

ResearchGate. Crystal and Molecular Structure and Stability of Isoniazid Cocrystals with Selected Carboxylic Acids. [Link]

-

Dessen, A., et al. (1995). Crystal structure and function of the isoniazid target of Mycobacterium tuberculosis. PubMed. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]

-

MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]

-

ResearchGate. Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. [Link]

-

ResearchGate. Synthesis and structure of hydrazones obtained from hydrazides of [5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio]acetic or 2-[5-(4-pyridyl). [Link]

-

Asian Journal of Chemistry. Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. JSTOR. [Link]

-

National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

PubChem. 2-(Pyridin-2-yl)acetohydrazide. [Link]

-

EON Biotech. Ethyl 2-(Pyridin-4-Yl)Isonicotinate – (1214381-94-8). [Link]

-

NIST WebBook. Acetic acid, 2-(2,4-dinitrophenyl) hydrazide. [Link]

-

The University of Edinburgh. Reversible interactions with para-hydrogen enhance NMR sensitivity by polarization transfer. [Link]

-

MDPI. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]

-

Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

PubMed. Synthesis of Isonicotinic Acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as Antituberculosis Agents. [Link]

-

NIST WebBook. Pyridine. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Semantic Scholar. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

Sources

- 1. This compound | C7H9N3O | CID 460558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. Pyridine [webbook.nist.gov]

- 12. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) IR Spectrum [chemicalbook.com]

- 13. Buy Ethyl 2-(pyridin-4-yl)isonicotinate | 1214381-94-8 [smolecule.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Hydrazone - Wikipedia [en.wikipedia.org]

- 17. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals | Scilit [scilit.com]

- 22. researchgate.net [researchgate.net]

- 23. Crystal structure and function of the isoniazid target of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2-(Pyridin-4-YL)acetohydrazide and its Relation to Isoniazid

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-4-YL)acetohydrazide, a close structural analog of the frontline antituberculosis drug, isoniazid. This document delves into the synthesis, chemical properties, and analytical methodologies pertinent to both compounds. A critical examination of the relationship between this compound and isoniazid is presented, with a focus on its potential role as an impurity in the synthesis of isoniazid. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmaceutical analysis, and drug quality control.

Introduction: The Enduring Significance of Isoniazid and the Need for Scrutiny of Its Analogs

Isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades, remains a vital therapeutic agent worldwide. Its simple chemical structure, potent bactericidal activity against Mycobacterium tuberculosis, and affordability have cemented its place in combination therapies. However, the synthesis and stability of isoniazid can lead to the formation of related impurities that may impact its safety and efficacy.

One such structurally related compound is this compound. While not a primary metabolite of isoniazid, its isomeric similarity warrants a thorough investigation. This guide will explore the chemical intricacies of this compound, its synthesis, and its analytical differentiation from isoniazid, providing a framework for its identification and control as a potential impurity.

Chemical and Physical Properties: A Comparative Analysis

A fundamental understanding of the physicochemical properties of both isoniazid and this compound is crucial for their synthesis, analysis, and handling.

| Property | Isoniazid | This compound |

| Chemical Structure | Pyridine-4-carbohydrazide | 2-pyridin-4-ylacetohydrazide |

| Molecular Formula | C₆H₇N₃O | C₇H₉N₃O |

| Molecular Weight | 137.14 g/mol | 151.17 g/mol |

| CAS Number | 54-85-3 | 69583-00-2 |

| Appearance | White crystalline powder | Off-white solid (predicted) |

| Melting Point | 171-173 °C | Not reported |

| Solubility | Soluble in water | Not reported |

Synthesis of this compound: A Proposed Protocol

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl (pyridin-4-yl)acetate

This step involves the carboethoxylation of 4-picoline. A strong base, such as sodium amide in liquid ammonia, is used to deprotonate the methyl group of 4-picoline, forming a nucleophilic carbanion. This is followed by quenching with ethyl chloroformate to yield the corresponding ester.

Step 2: Synthesis of this compound

The synthesized ethyl (pyridin-4-yl)acetate is then converted to the desired hydrazide by refluxing with hydrazine hydrate in an alcoholic solvent, typically ethanol.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of Ethyl (pyridin-4-yl)acetate:

-

In a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add liquid ammonia (approx. 250 mL).

-

Carefully add sodium amide (1.2 equivalents) in small portions.

-

To this suspension, add 4-picoline (1 equivalent) dropwise at -78 °C.

-

Stir the reaction mixture for 2 hours at -78 °C.

-

Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature overnight as the ammonia evaporates.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

-

Preparation of this compound:

-

To a solution of ethyl (pyridin-4-yl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Analytical Characterization and Differentiation from Isoniazid

The structural similarity between isoniazid and this compound necessitates robust analytical methods for their differentiation and quantification, especially in the context of impurity profiling of isoniazid drug substances.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Features for this compound |

| ¹H-NMR | - Aromatic protons of the pyridine ring appearing as two doublets (AA'BB' system).- A singlet for the methylene (-CH₂-) protons.- Broad singlets for the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C-NMR | - A signal for the carbonyl carbon of the hydrazide group.- A signal for the methylene carbon.- Signals for the carbons of the pyridine ring. |

| FTIR (cm⁻¹) | - N-H stretching vibrations (hydrazide).- C=O stretching (amide I band).- N-H bending (amide II band).- C-H stretching (aromatic and aliphatic).- C=C and C=N stretching (pyridine ring). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 151.17. |

Chromatographic Separation: A Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for resolving isoniazid from its potential impurities, including this compound. While a specific method for this pair is not published, existing methods for isoniazid and its related substances can be adapted and optimized.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 262 nm).

-

Column Temperature: 25-30 °C.

Workflow for HPLC Method Development:

Caption: Workflow for developing and validating a stability-indicating HPLC method.

The Relationship with Isoniazid: Impurity, Metabolite, or Degradant?

A critical aspect of this guide is to elucidate the precise relationship between this compound and isoniazid.

-

Metabolite: Extensive studies on the metabolism of isoniazid have identified the major metabolic pathways, which primarily involve acetylation and hydrolysis. The main metabolites include acetylisoniazid, isonicotinic acid, hydrazine, and acetylhydrazine. There is no current evidence to suggest that this compound is a metabolite of isoniazid in humans.

-

Degradation Product: Forced degradation studies of isoniazid under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have shown that the primary degradation products are isonicotinic acid and isonicotinamide. This compound has not been reported as a significant degradation product.

-

Potential Impurity: The most plausible relationship is that this compound could be a process-related impurity in the synthesis of isoniazid. If the starting materials for isoniazid synthesis contain impurities that can lead to the formation of a pyridin-4-yl-acetyl moiety, this could result in the formation of this compound as a final impurity. For instance, if 4-cyanopyridine, a common precursor for isoniazid synthesis, contains 4-pyridylacetonitrile as an impurity, this could potentially lead to the formation of this compound.

Toxicological Profile and Genotoxicity Assessment

The toxicological profile of any potential impurity in a pharmaceutical product is of paramount importance.

Hazard Identification of this compound

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

Genotoxicity Considerations

While there is no specific genotoxicity data for this compound, an assessment can be made based on its structural components: a pyridine ring and a hydrazide moiety.

-

Pyridine: The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. However, the evidence for its genotoxicity is considered weak.

-

Hydrazine Derivatives: Several hydrazine derivatives have shown genotoxic effects in various in vitro studies. The hydrazide functional group is a structural alert for potential genotoxicity.

Given these considerations, this compound should be treated as a potential genotoxic impurity until sufficient experimental data proves otherwise. The Threshold of Toxicological Concern (TTC) approach should be applied for its control in isoniazid drug substances.

Conclusion and Future Perspectives

This compound, a close structural analog of isoniazid, is not a known metabolite or degradation product of the parent drug. However, its potential as a process-related impurity in the synthesis of isoniazid cannot be disregarded. The toxicological profile and the structural alerts for genotoxicity associated with this compound underscore the importance of its effective control in pharmaceutical formulations of isoniazid.

This technical guide has provided a comprehensive framework for the synthesis, characterization, and analytical separation of this compound from isoniazid. Further research is warranted to obtain experimental spectroscopic data for this compound and to develop and validate a specific stability-indicating analytical method for its quantification. Such efforts will contribute to ensuring the quality, safety, and efficacy of isoniazid, a critical medication in the global fight against tuberculosis.

References

- A stability indicating high-performance liquid chromatography (HPLC) method has been developed and validated for the determination of isoniazid and its related substances of isonicotinic acid andIsonicotinamide in fixed dose combination ofIsoniazids and ethambutol HCl tablet. A stability indicating high-performance liquid chromatography (HPLC) method has been developed and validated for the determination of isoniazid and its related substances of isonicotinic acid and is

synthesis of 2-(Pyridin-4-YL)acetohydrazide starting materials

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-YL)acetohydrazide: Core Starting Materials and Methodologies

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a crucial building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core starting materials, the rationale behind synthetic route selection, and detailed, field-proven experimental protocols. Emphasis is placed on the synthesis of the key intermediate, ethyl (pyridin-4-yl)acetate, and its subsequent conversion to the target hydrazide. This guide also clarifies the structural and synthetic distinctions between this compound and the related, well-known compound, isonicotinic acid hydrazide (isoniazid).

Introduction and Retrosynthetic Analysis

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring linked to an acetohydrazide moiety, makes it a versatile scaffold for the synthesis of a wide range of derivatives, including hydrazones with potential antimicrobial, antitubercular, and cytotoxic activities.[1][2] A sound understanding of its synthesis is therefore paramount for researchers working in this area.

A retrosynthetic analysis of this compound reveals a primary disconnection at the acyl-hydrazine bond, pointing to an ester, such as ethyl (pyridin-4-yl)acetate, as the immediate precursor. This ester can, in turn, be synthesized from 4-pyridylacetic acid. This foundational understanding allows for a logical exploration of the starting materials and the necessary chemical transformations.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: Ethyl (pyridin-4-yl)acetate

The most common and direct route to this compound involves the hydrazinolysis of ethyl (pyridin-4-yl)acetate. Therefore, the efficient synthesis of this ester is a critical aspect of the overall process. The primary method for its preparation is the esterification of 4-pyridylacetic acid.

Fischer Esterification of 4-Pyridylacetic Acid

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. In this case, 4-pyridylacetic acid is reacted with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is driven to completion by refluxing the mixture for an extended period.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final product, ethyl (pyridin-4-yl)acetate.

Figure 2: Workflow for the Fischer esterification of 4-pyridylacetic acid.

Final Synthetic Step: Hydrazinolysis of Ethyl (pyridin-4-yl)acetate

The conversion of ethyl (pyridin-4-yl)acetate to this compound is achieved through hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.[3]

The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The ethoxy group is then eliminated as ethoxide, which is subsequently protonated by the solvent or another hydrazine molecule. The final product, this compound, is often a solid that can be isolated by filtration upon cooling the reaction mixture.

Experimental Protocols

Synthesis of Ethyl (pyridin-4-yl)acetate

Materials:

-

4-Pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Saturated aqueous sodium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-pyridylacetic acid in a 7:1 ratio of anhydrous ethanol to concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.[4]

-

The mixture is refluxed for 18 hours.[4]

-

After cooling to 0°C, the solution is carefully neutralized with sodium hydroxide solution and then with saturated aqueous sodium carbonate.[4]

-

The aqueous layer is extracted multiple times with ethyl acetate.[4]

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield ethyl 4-pyridylacetate.[4]

Synthesis of this compound

Materials:

-

Ethyl (pyridin-4-yl)acetate

-

Hydrazine hydrate (80-100%)

-

Ethanol

Procedure:

-

A mixture of ethyl (pyridin-4-yl)acetate and an excess of hydrazine hydrate is dissolved in ethanol in a round-bottom flask.

-

The solution is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold ethanol and dried to afford this compound.

Data Summary

| Synthesis Step | Starting Materials | Key Reagents | Typical Yield | Reference |

| Ethyl (pyridin-4-yl)acetate | 4-Pyridylacetic acid, Anhydrous ethanol | Conc. H₂SO₄ | High | [4] |

| This compound | Ethyl (pyridin-4-yl)acetate | Hydrazine hydrate | >90% | [3] |

Important Distinction: this compound vs. Isonicotinic Acid Hydrazide (Isoniazid)

It is crucial to differentiate this compound from the structurally similar and widely known antitubercular drug, isonicotinic acid hydrazide (isoniazid). The key difference is the presence of a methylene (-CH₂-) bridge between the pyridine ring and the carbonyl group in this compound, which is absent in isoniazid.[2]

This structural difference arises from the different starting materials used in their synthesis. As detailed in this guide, this compound is derived from precursors containing a pyridin-4-yl-acetyl moiety. In contrast, isoniazid is typically synthesized from isonicotinic acid or its derivatives, such as isonicotinamide or ethyl isonicotinate.[5][6][7][8]

Figure 3: Structural comparison of this compound and isoniazid.

The synthesis of isoniazid often starts with the oxidation of 4-picoline to isonicotinic acid.[7][8] The acid is then esterified and subsequently treated with hydrazine hydrate.[7] Alternatively, isonicotinamide can be directly converted to isoniazid by reacting with hydrazine hydrate.[5][6] These routes, while efficient for producing isoniazid, will not yield the target compound of this guide.

Conclusion

The synthesis of this compound is a straightforward process that relies on well-established chemical transformations. The most direct and common pathway involves the hydrazinolysis of ethyl (pyridin-4-yl)acetate, which is readily prepared from 4-pyridylacetic acid via Fischer esterification. By understanding the underlying chemistry and following robust experimental protocols, researchers can efficiently produce this valuable building block for further derivatization and application in drug discovery and development. It is essential to select the correct starting materials to obtain the desired product and to be aware of the structural and synthetic differences between this compound and the related compound, isoniazid.

References

- Process for the synthesis of isonicotinic acid hydrazide. Google Patents. [URL: https://patents.google.

- New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24483214/]

- Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com. [URL: https://www.prepchem.

- PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. Patent 1575921. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=EP44059085]

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [URL: https://www.mdpi.com/1420-3049/24/24/4553]

- Preparation of isonicotinic acid hydrazide. Google Patents. [URL: https://patents.google.

- ETHYL ISONICOTINOYLACETATE | 26377-17-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2230869.htm]

- ETHYL ISONICOTINOYLACETATE CAS#: 26377-17-3. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2230869_EN.htm]

- Synthesis of ethyl 4-pyridylacetate. PrepChem.com. [URL: https://www.prepchem.

- Ethyl pyridine-4-acetate. ChemBK. [URL: https://www.chembk.

- Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. ResearchGate. [URL: https://www.researchgate.net/publication/230815663_Ethyl_2-4-pyridin-4-ylpyrimidin-2-ylsulfanile]